molecular formula C16H28N2O4 B13907146 Ditert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2,5-dicarboxylate

Ditert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2,5-dicarboxylate

Katalognummer: B13907146
Molekulargewicht: 312.40 g/mol
InChI-Schlüssel: NOJMPXVRVLVZAC-TXEJJXNPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ditert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2,5-dicarboxylate is a chemical compound with the molecular formula C16H28N2O4 and a molecular weight of 312.41 g/mol . It is known for its unique bicyclic structure, which includes two nitrogen atoms and two ester groups. This compound is often used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

The synthesis of ditert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2,5-dicarboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a bicyclic amine with tert-butyl chloroformate in the presence of a base. The reaction conditions often require an inert atmosphere and a solvent such as dichloromethane . Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities.

Analyse Chemischer Reaktionen

Ditert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2,5-dicarboxylate undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Wissenschaftliche Forschungsanwendungen

Ditert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2,5-dicarboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of ditert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2,5-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecule. This modulation can affect various biochemical pathways, leading to changes in cellular functions .

Vergleich Mit ähnlichen Verbindungen

Ditert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2,5-dicarboxylate can be compared with similar compounds such as tert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2-carboxylate. While both compounds share a similar bicyclic structure, the presence of different functional groups (e.g., ester vs. carboxylate) can lead to variations in their chemical reactivity and applications.

Similar Compounds

  • Tert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2-carboxylate
  • 2,5-Diazabicyclo[4.2.0]octane-2,5-dicarboxylic acid, 2,5-bis(1,1-dimethylethyl) ester

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical properties and applications.

Eigenschaften

Molekularformel

C16H28N2O4

Molekulargewicht

312.40 g/mol

IUPAC-Name

ditert-butyl (1R,6S)-2,5-diazabicyclo[4.2.0]octane-2,5-dicarboxylate

InChI

InChI=1S/C16H28N2O4/c1-15(2,3)21-13(19)17-9-10-18(12-8-7-11(12)17)14(20)22-16(4,5)6/h11-12H,7-10H2,1-6H3/t11-,12+

InChI-Schlüssel

NOJMPXVRVLVZAC-TXEJJXNPSA-N

Isomerische SMILES

CC(C)(C)OC(=O)N1CCN([C@@H]2[C@H]1CC2)C(=O)OC(C)(C)C

Kanonische SMILES

CC(C)(C)OC(=O)N1CCN(C2C1CC2)C(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.